molecular formula C11H16O B054914 Benzene,1-ethoxy-3-(1-methylethyl)-(9ci) CAS No. 124267-89-6

Benzene,1-ethoxy-3-(1-methylethyl)-(9ci)

Cat. No.: B054914
CAS No.: 124267-89-6
M. Wt: 164.24 g/mol
InChI Key: VQVKEKFXSQEVLU-UHFFFAOYSA-N
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Description

Benzene,1-ethoxy-3-(1-methylethyl)-(9CI) (systematic name) is a substituted aromatic compound featuring an ethoxy group (-OCH₂CH₃) at position 1 and an isopropyl group (-CH(CH₃)₂) at position 3 of the benzene ring. This compound belongs to the class of alkyl- and alkoxy-substituted benzenes, which are widely studied for their physicochemical properties, reactivity, and applications in organic synthesis and industrial processes.

Properties

CAS No.

124267-89-6

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-ethoxy-3-propan-2-ylbenzene

InChI

InChI=1S/C11H16O/c1-4-12-11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3

InChI Key

VQVKEKFXSQEVLU-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(C)C

Canonical SMILES

CCOC1=CC=CC(=C1)C(C)C

Synonyms

Benzene, 1-ethoxy-3-(1-methylethyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylphenetole typically involves the alkylation of phenetole with isopropyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods: In industrial settings, the production of 3-Isopropylphenetole may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity 3-Isopropylphenetole suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylphenetole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert 3-Isopropylphenetole to its corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropyl group directs incoming electrophiles to the ortho and para positions relative to the phenetole group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br2) in the presence of iron (Fe) as a catalyst.

Major Products Formed:

    Oxidation: Formation of isopropylphenyl ketone or isopropylbenzoic acid.

    Reduction: Formation of isopropylphenylmethanol.

    Substitution: Formation of ortho- and para-substituted isopropylphenetole derivatives.

Scientific Research Applications

3-Isopropylphenetole has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and polymers.

    Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in pharmaceutical formulations due to its unique chemical properties.

    Industry: Utilized in the production of high-performance materials, such as polymers and resins, due to its ability to undergo controlled polymerization processes.

Mechanism of Action

The mechanism of action of 3-Isopropylphenetole primarily involves its interaction with biological membranes. Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This disruption can lead to cell lysis and death, making it a potential candidate for antimicrobial applications. Additionally, its phenolic structure enables it to participate in various chemical reactions, acting as a nucleophile in organic syntheses.

Comparison with Similar Compounds

Structural and Substituent Effects

Substituents on the benzene ring significantly influence electronic, steric, and solubility properties. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison
Compound Name (CAS/Reference) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) XLogP3* Key Features
Benzene,1-ethoxy-3-(1-methylethyl)-(9CI) Ethoxy (1), Isopropyl (3) C₁₂H₁₈O ~178.27 (calculated) ~3.1† Polar ethoxy enhances solubility; isopropyl adds steric bulk
Benzene,1-methyl-3-(1-methylethyl)-(9CI) Methyl (1), Isopropyl (3) C₁₀H₁₄ 134.23 ~3.6 Nonpolar methyl reduces solubility; higher logP than ethoxy analog
Benzene,1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- (9CI) Methoxy (3), Isothiocyanatoethyl (1) C₁₀H₁₁NOS 193.27 3.6 Reactive isothiocyanate group; methoxy increases polarity
Benzene,1-(1,3-butadienyl)-3-fluoro- (9CI) Fluorine (3), Butadienyl (1) C₁₀H₉F 148.18 ~2.8† Fluorine’s electronegativity affects reactivity; conjugated diene enhances π-system

*XLogP3: Predicted octanol-water partition coefficient. †Estimated based on substituent contributions.

Key Observations:
  • Polarity : Ethoxy and methoxy groups increase polarity compared to methyl or isopropyl, reducing logP values. For example, the methoxy-substituted compound in has XLogP3=3.6, while a hypothetical ethoxy analog may have a slightly lower logP due to increased oxygen content .
  • Reactivity : Isothiocyanate and fluorine substituents () introduce electrophilic sites, making these compounds more reactive in substitution or addition reactions compared to ethoxy/isopropyl-substituted benzene .

Physicochemical and Thermodynamic Properties

Table 2: Thermodynamic and Spectral Data
Compound (Reference) Appearance Energy (eV) Key Spectral Peaks Stability Notes
Benzene,1-methoxy-3-methyl C₇H₇O⁺: 11.6 ± 0.1 EI-MS fragments at m/z 107, 121 Higher stability due to electron-donating methoxy
Benzene,1-ethoxy-3-(1-methylethyl)-(9CI) N/A Predicted EI-MS fragments: m/z 178 (M⁺), 135 (loss of ethoxy) Likely stable under ambient conditions
Benzene,1-methyl-3-(1-methylethyl)-(9CI) N/A GC-MS retention time: ~3.66 min High volatility due to low molecular weight
  • Stability : Electron-donating groups (e.g., methoxy, ethoxy) stabilize the aromatic ring via resonance, reducing susceptibility to electrophilic attack compared to halogenated analogs .
  • Volatility : Methyl- and isopropyl-substituted benzenes () exhibit higher volatility, as seen in their prevalence in gasoline blendstocks and environmental samples .
Table 3: Environmental and Hazard Data
Compound (Reference) Environmental Mobility Hazard Classification
Benzene,1-ethoxy-3-(1-methylethyl)-(9CI) Moderate soil mobility (predicted) Likely irritant (similar to ethoxy analogs)
Benzene,1-methyl-3-(1-methylethyl)-(9CI) High soil mobility Flammable liquid (Category 3)
Benzene,2-isocyano-1-methyl-3-(1-methylethyl)-(9CI) N/A No GHS data; potential respiratory hazard
  • Mobility : Alkyl-substituted benzenes (e.g., ) migrate more readily through soil than polar derivatives .

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